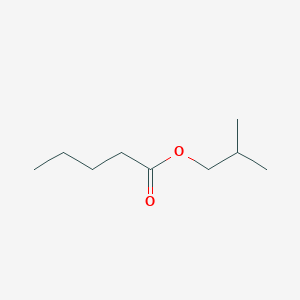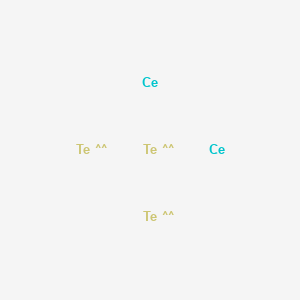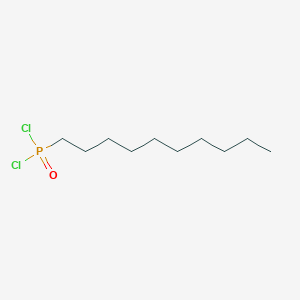
六シアン化鉄(II)ナトリウム十水和物
説明
Tetrasodium hexacyanoferrate(4-) decahydrate, also known as Sodium hexacyanoferrate (II) decahydrate, is a chemical compound with the molecular formula C6FeN6.4Na.10H2O . It is a coordination complex that features iron in the +2 oxidation state, coordinated to six cyanide ligands. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.
科学的研究の応用
Tetrasodium hexacyanoferrate(4-) decahydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for the detection of metal ions.
Biology: Employed in studies involving metal ion transport and coordination chemistry.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in imaging techniques.
Safety and Hazards
This compound is classified as hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 3 . It’s harmful to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment and disposing of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at the time of disposal .
作用機序
Target of Action
Sodium ferrocyanide decahydrate, also known as tetrasodium hexacyanoferrate decahydrate, is a coordination compound . It is primarily used as an anticaking agent in salt and salt substitutes . It also finds use in the petroleum industry for the removal of mercaptans and as a stabilizer for the coating on welding rods .
Mode of Action
The compound interacts with its targets through its cyanide ligands . Exposure to uv light or the addition of an acid can result in the production of hydrogen cyanide gas, which is extremely toxic .
Biochemical Pathways
Sodium ferrocyanide decahydrate can be used as a precursor to synthesize Na-enriched Na1+xFe[Fe(CN)6] frameworks in NaCl, which can be used as a cathode for sodium-ion batteries . This suggests that the compound may interact with biochemical pathways related to energy storage and transfer.
Pharmacokinetics
The compound is soluble in water and insoluble in alcohol , which suggests that it could be readily absorbed and distributed in the body through the bloodstream.
Result of Action
The primary result of sodium ferrocyanide decahydrate’s action is its ability to prevent caking in salt and salt substitutes . In the petroleum industry, it aids in the removal of mercaptans . When combined with an Fe(III) salt, it converts to a deep blue pigment called Prussian blue .
Action Environment
Environmental factors can influence the action of sodium ferrocyanide decahydrate. For instance, the compound’s solubility increases with temperature , which could potentially enhance its bioavailability and efficacy. Exposure to uv light or acidic conditions can lead to the production of toxic hydrogen cyanide gas . Therefore, the compound’s action, efficacy, and stability are highly dependent on its environment.
生化学分析
Biochemical Properties
Sodium ferrocyanide decahydrate interacts with various enzymes and proteins. For instance, certain microorganisms produce enzymes that can degrade and utilize cyanide, a component of Sodium ferrocyanide decahydrate . The major byproducts of cyanide degradation are alanine, glutamic acid, alpha-amino-butyric acid, beta-cyanoalanine, pterin etc .
Cellular Effects
It is known that the compound has high solubility, which is a critical factor for its application in energy-dense flow batteries . This suggests that Sodium ferrocyanide decahydrate could potentially influence cellular processes related to ion transport and homeostasis.
Molecular Mechanism
The molecular mechanism of Sodium ferrocyanide decahydrate is complex and involves multiple interactions at the molecular level. For instance, it can be used as a precursor to synthesize Na-enriched frameworks in NaCl, which can be used as a cathode for sodium-ion batteries . This suggests that Sodium ferrocyanide decahydrate might interact with various biomolecules, potentially influencing enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
It has been shown that ferrocyanides demonstrate solubilities of up to 2.3 M and show extended cycling over 200 days, highlighting the anions’ stability near neutral pH .
Dosage Effects in Animal Models
It is known that the compound has low toxicity, with an acceptable daily intake of 0–0.025 mg/kg body weight .
Metabolic Pathways
Sodium ferrocyanide decahydrate is involved in various metabolic pathways. For instance, certain microorganisms can degrade and utilize cyanide, a component of Sodium ferrocyanide decahydrate, as carbon and nitrogen sources .
Transport and Distribution
Its high solubility suggests that it could potentially be transported and distributed efficiently within cells .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tetrasodium hexacyanoferrate(4-) decahydrate typically involves the reaction of sodium cyanide with ferrous sulfate under controlled conditions. The reaction is carried out in an aqueous medium, and the resulting product is crystallized to obtain the decahydrate form[2][2].
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions where sodium cyanide and ferrous sulfate are mixed in precise stoichiometric ratios. The reaction mixture is then subjected to crystallization processes to yield the decahydrate form. The purity and yield of the product are controlled through careful monitoring of reaction conditions and purification steps[2][2].
Types of Reactions:
Oxidation: Tetrasodium hexacyanoferrate(4-) decahydrate can undergo oxidation reactions where the iron center is oxidized from +2 to +3 oxidation state.
Reduction: The compound can also be reduced back to the +2 oxidation state under appropriate conditions.
Substitution: Cyanide ligands in the complex can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reagents: Ligands such as ammonia, phosphines.
Major Products Formed:
Oxidation Products: Ferric hexacyanoferrate.
Reduction Products: Ferrous hexacyanoferrate.
Substitution Products: Complexes with substituted ligands.
類似化合物との比較
Potassium hexacyanoferrate (II): Similar structure but with potassium ions instead of sodium.
Ammonium hexacyanoferrate (II): Contains ammonium ions instead of sodium.
Sodium hexacyanoferrate (III): Iron in the +3 oxidation state instead of +2.
Uniqueness: Tetrasodium hexacyanoferrate(4-) decahydrate is unique due to its specific coordination environment and the presence of sodium ions. This gives it distinct chemical properties and reactivity compared to its analogs .
特性
IUPAC Name |
tetrasodium;iron(2+);hexacyanide;decahydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6CN.Fe.4Na.10H2O/c6*1-2;;;;;;;;;;;;;;;/h;;;;;;;;;;;10*1H2/q6*-1;+2;4*+1;;;;;;;;;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSUDVTVQZUDOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.O.O.O.O.O.O.O.O.O.O.[Na+].[Na+].[Na+].[Na+].[Fe+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H20FeN6Na4O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80932294 | |
| Record name | Iron(2+) sodium cyanide--water (1/4/6/10) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80932294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14434-22-1 | |
| Record name | Iron(2+) sodium cyanide--water (1/4/6/10) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80932294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SODIUM FERROCYANIDE DECAHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CG0CLR485X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B76358.png)



![5-[2-(Diethylamino)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B76364.png)






